Octylamine
Overview
Description
Octylamine is a primary amine with the chemical formula C8H19N. It is an organic compound characterized by a hydrocarbon chain of eight carbon atoms terminated with an amine group (-NH2). This compound belongs to the class of aliphatic amines, which are widely studied for their chemical reactivity, synthesis methods, and applications in various industrial processes.
Synthesis Analysis
The synthesis of this compound typically involves the alkylation of ammonia with octyl halides or alcohols in the presence of a catalyst. A common method includes the reaction of octyl chloride with ammonia, producing this compound and ammonium chloride as a byproduct. Another approach is the reduction of n-octyl nitrite or the reductive amination of octyl aldehyde ((Manifar & Rohani, 2008)).
Scientific Research Applications
Liquid anion-exchange separation of vanadium(V) and niobium(V)
Octylamine is used for extracting and separating vanadium(V), niobium(V), and tantalum(V) from succinate solutions. Spectrophotometric determination in the organic phase is possible for niobium and vanadium using thiocyanate and PAR, respectively (Shete & Shinde, 1981).
Corrosion prevention in metals
The effectiveness of this compound as a vapor phase corrosion inhibitor in different corrosive environments for metals such as carbon steel, copper, and brass has been studied. This compound-impregnated paper provides significant protection against atmospheric corrosion (Subramanian et al., 2002).
Skin penetration studies
Research on the rate of N-octylamine penetration through human skin at different temperatures and concentrations has been conducted, showing increased penetration with temperature and concentration (Cummings, 1969).
Stabilization of quantum dots
this compound is involved in the stabilization of CdSe quantum dots, with studies showing the interaction of this compound molecules with the quantum dot surface analyzed using NMR spectroscopy (Hassinen et al., 2010).
Bioluminescence technique in MAO study
The deamination of n-octylamine by monoamine oxidase (MAO) A and B in various tissues has been studied using a bioluminescence technique (Tenne et al., 1985).
Formation on metal surfaces
The adsorption and thermally activated chemical reaction of this compound on Au(111) under ultrahigh vacuum conditions, resulting in the formation of trithis compound, has been observed (Weigelt et al., 2008).
Synthesis of nanoparticles
The influence of this compound flow rate on the structure and morphology of CdSe quantum dots synthesized in a microreactor has been explored. It was found that controlling the this compound flow rate can manipulate the particle size of quantum dots (Jeong et al., 2016).
Pharmacological study
The respiratory stimulant action of octylamines has been researched, showing significant effects on respiration in animals (Hutcheon & McCullough, 1952).
Back-extraction characteristics in organic phase
The recovery of succinic acid from organic phase using this compound depends on various operating variables like temperature, pH, and volume of aqueous phase (Lee et al., 2008).
Molecular interactions in nonaqueous systems
this compound's role in the formation of molecular compounds in a system composed of octanoic acid, this compound, and formamide has been studied (Friberg et al., 1990).
Safety and Hazards
Octylamine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Avoid any skin contact . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .
Future Directions
Octylamine has been used in the synthesis of ultra-expanded carbon-containing vanadium disulfide composite materials . It has also been used in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (QDs) to make them water-soluble . In addition, this compound has been used in the synthesis of interlayer expanded molybdenum diselenide (e-MoSe2), which has been used as a high-power cathode for rechargeable Mg batteries .
Mechanism of Action
Target of Action
For instance, it reacts with ethyl cyanoacetate in the synthesis of 2-cyano-N-octylacetamide .
Mode of Action
Octylamine’s mode of action is primarily through its interactions with other substances in chemical reactions. In the synthesis of 2-cyano-N-octylacetamide, this compound reacts with ethyl cyanoacetate
Biochemical Pathways
It is used in the synthesis of amphiphilic copolymers for polymer coating of quantum dots (qds), suggesting it may play a role in the formation of these structures .
Pharmacokinetics
Its physical properties such as boiling point (175-177 °c), melting point (-5 to -1 °c), and density (0782 g/mL at 25 °C) are known .
Result of Action
The result of this compound’s action depends on its application. For instance, in the synthesis of 2-cyano-N-octylacetamide, the reaction of this compound with ethyl cyanoacetate results in the formation of the desired compound . In the context of quantum dots (QDs), this compound helps in the formation of a polymer coating that makes the QDs water-soluble .
properties
IUPAC Name |
octan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQPZZOEVPZRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
Record name | OCTANAMINE | |
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Related CAS |
142-95-0 (hydrochloride) | |
Record name | Octylamine | |
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DSSTOX Substance ID |
DTXSID8021939 | |
Record name | 1-Octanamine | |
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Molecular Weight |
129.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | OCTANAMINE | |
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Record name | 1-Octanamine | |
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Record name | Octylamine | |
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Vapor Pressure |
0.96 [mmHg] | |
Record name | Octylamine | |
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CAS RN |
111-86-4, 68037-94-5, 1173022-14-4 | |
Record name | OCTANAMINE | |
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Record name | Octylamine | |
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Record name | Octylamine | |
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Record name | Octylamine | |
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Record name | 1-Octanamine | |
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Record name | Octylamine | |
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Record name | OCTYLAMINE | |
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Synthesis routes and methods
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